4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride
CAS No.: 1803593-83-0
Cat. No.: VC2765664
Molecular Formula: C13H23ClN2S
Molecular Weight: 274.85 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803593-83-0 |
|---|---|
| Molecular Formula | C13H23ClN2S |
| Molecular Weight | 274.85 g/mol |
| IUPAC Name | 4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-thiazole;hydrochloride |
| Standard InChI | InChI=1S/C13H22N2S.ClH/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10;/h9-10,14H,4-8H2,1-3H3;1H |
| Standard InChI Key | MEAHYQZEUXSTKQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CSC(=N1)CC2CCNCC2.Cl |
| Canonical SMILES | CC(C)(C)C1=CSC(=N1)CC2CCNCC2.Cl |
Introduction
Chemical Structure and Properties
Basic Chemical Information
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride is a heterocyclic compound that combines a thiazole ring with a piperidine structure. The compound features a tert-butyl group at the 4-position of the thiazole ring and a methylene bridge connecting the thiazole to the piperidine moiety.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1803593-83-0 |
| IUPAC Name | 4-(tert-butyl)-2-(piperidin-4-ylmethyl)thiazole hydrochloride |
| Molecular Formula | C₁₃H₂₃ClN₂S |
| Molecular Weight | 274.85 g/mol |
| InChI Key | MEAHYQZEUXSTKQ-UHFFFAOYSA-N |
| Physical Form | Powder |
The compound exists as the hydrochloride salt of the free base 4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperidine. This salt formation enhances water solubility, which is particularly advantageous for biological testing and pharmaceutical applications .
Structural Features
The structural architecture of this compound comprises several key features that contribute to its biological activities:
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A thiazole heterocyclic ring containing nitrogen and sulfur atoms
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A tert-butyl group at position 4 of the thiazole ring, providing lipophilicity
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A piperidine ring connected to the thiazole via a methylene bridge
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A protonated nitrogen in the piperidine ring, stabilized by a chloride counter-ion
The thiazole ring is known for its diverse biological activities, including antimicrobial and anticancer effects, while the piperidine ring enhances binding affinity and specificity to biological targets. The presence of the tert-butyl group increases lipophilicity, potentially enhancing membrane permeability in biological systems.
Related Structural Analogues
Several structural analogues of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride have been reported, including the free base and other salt forms.
Table 2: Related Structural Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperidine (free base) | C₁₃H₂₂N₂S | 238.39 | Not available |
| 4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride | C₁₃H₂₄Cl₂N₂S | 311.31 | 1955548-70-5 |
| Sodium (4-tert-butyl-1,3-thiazol-2-yl)acetate | C₉H₁₃NO₂S·Na | Not available | Not available |
The free base version offers different physicochemical properties compared to the hydrochloride salt, particularly in terms of solubility and stability. The dihydrochloride salt presents an alternative with potentially different pharmacokinetic properties due to the presence of an additional protonated site.
| Safety Parameter | Details |
|---|---|
| Hazard Pictograms | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H315, H319, H335 |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
| Storage Conditions | Room temperature (RT) |
Appropriate personal protective equipment should be used when handling this compound, including gloves, eye protection, and respiratory protection. The compound should be stored in a well-ventilated area, away from moisture and light .
Research Applications
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride is primarily used for research purposes in medicinal chemistry and drug development. Its current applications include:
Medicinal Chemistry Research
The compound serves as an important building block in the design and synthesis of new drug candidates. Its heterocyclic structure provides a scaffold for further modifications to enhance biological activity or improve pharmacokinetic properties.
Structure-Activity Relationship Studies
Researchers utilize this compound to establish structure-activity relationships (SAR) for thiazole-containing molecules. By examining how structural modifications affect biological activity, scientists can develop more effective drug candidates with improved potency and selectivity .
Mechanism of Action Studies
The compound may be used in studies aimed at elucidating the mechanism of action of thiazole derivatives. Understanding how these compounds interact with biological targets can provide valuable insights for drug development .
Future Research Perspectives
Several promising research directions could enhance our understanding of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride and expand its potential applications:
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Comprehensive antimicrobial screening against resistant bacterial strains
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Evaluation of anticancer potential against diverse cancer cell lines
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Investigation of potential anti-inflammatory and antioxidant properties
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Structure optimization to enhance biological activity and reduce toxicity
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Development of novel drug delivery systems to improve bioavailability
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Molecular modeling studies to elucidate binding modes with potential biological targets
These research avenues could significantly contribute to the development of novel therapeutic agents based on the 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride scaffold.
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